molecular formula C21H20N2O2S2 B2699473 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-26-9

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2699473
CAS No.: 868217-26-9
M. Wt: 396.52
InChI Key: WNFISOTZEVODCC-UHFFFAOYSA-N
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Description

The compound 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole (CAS: 868217-26-9) is a substituted imidazole derivative with a partially saturated 4,5-dihydro-1H-imidazole core. Key structural features include:

  • Position 1: A naphthalene-2-sulfonyl group, contributing significant hydrophobicity and steric bulk.
  • Position 2: A (2-methylphenyl)methylsulfanyl (thioether) group, enhancing lipophilicity.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-16-6-2-3-9-19(16)15-26-21-22-12-13-23(21)27(24,25)20-11-10-17-7-4-5-8-18(17)14-20/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFISOTZEVODCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura coupling conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related imidazole derivatives:

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Synthesis Method Reported Activity
Target Compound 4,5-dihydro-1H-imidazole Naphthalene-2-sulfonyl (2-Methylphenyl)methylsulfanyl Likely via sulfonylation and thioether coupling (similar to ) Not reported
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole () 4,5-dihydro-1H-imidazole Benzenesulfonyl (3,4-Dichlorophenyl)methylsulfanyl Reflux with acetic acid and sulfonamide derivatives Inhibitory properties (e.g., enzyme targets)
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Benzo[d]imidazole Sulfinyl (S=O) group on pyridylmethyl chain Oxidation with m-CPBA, purified via alumina chromatography Not reported, but sulfinyl groups often enhance stability and bioavailability
4,5-Diphenyl-2-(2-methylphenyl)-1H-imidazole () Aromatic imidazole 2-Methylphenyl Condensation reactions Anti-inflammatory activity (comparable to phenylbutazone in rat models)
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () Aromatic imidazole 3,5-Dimethoxyphenyl Phenyl Multi-component synthesis Chemosensor for transition metal ions (e.g., Ir³⁺ complexes)

Key Observations

Substituent Effects: Naphthalene vs. Benzene Sulfonyl: The naphthalene group in the target compound increases hydrophobicity and steric hindrance compared to benzenesulfonyl derivatives (), which may influence membrane permeability or target binding . Thioether vs.

Biological Activity Trends: Anti-inflammatory activity is prominent in 4,5-diphenylimidazoles (), while sulfonamide derivatives () often target enzymes like carbonic anhydrase.

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonylation of the imidazole nitrogen, followed by thioether formation, akin to methods in using acetic acid reflux .

Biological Activity

The compound 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A dihydroimidazole ring , which is known for its reactivity and biological significance.
  • A naphthalene sulfonyl group , which can enhance the compound's solubility and interaction with biological targets.
  • A sulfanyl group , which may play a role in redox reactions and interactions with thiol-containing biomolecules.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the sulfanyl intermediate through the reaction of 2-methylphenylmethyl chloride with sodium sulfide.
  • Synthesis of naphthalene-2-sulfonyl chloride via sulfonation followed by chlorination.
  • Cyclization to form the dihydroimidazole ring through a reaction with a base like potassium carbonate.

Antimicrobial Properties

Research indicates that compounds similar to 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazoleP. aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated inhibition of COX-2 enzymes, which are implicated in inflammatory processes.

StudyIC50 Value (µM)Reference
Compound C0.05
Compound D0.02
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole0.04

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to the active site of COX enzymes, inhibiting their activity and reducing inflammation.
  • Antimicrobial Action : The sulfanyl group may disrupt bacterial cell walls or interfere with metabolic pathways.

Case Study 1: Anti-inflammatory Efficacy

In a study conducted on rat models of inflammation, administration of the compound resulted in significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like ibuprofen.

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against clinical isolates of resistant bacterial strains. The results indicated that modifications to the naphthalene sulfonyl group enhanced antimicrobial potency.

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